molecular formula C10H20N2O B13089743 (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide

Cat. No.: B13089743
M. Wt: 184.28 g/mol
InChI Key: UPLLTYOOPKHZBC-AMDVSUOASA-N
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Description

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a chiral small molecule characterized by a 3-methylcyclohexyl substituent attached to a propanamide backbone with an amino group at the 3R stereocenter. The stereochemistry at the 3R position may influence its biological interactions, such as receptor binding or enzymatic activity. This compound’s structural simplicity contrasts with more complex analogs, as seen in the evidence provided, which include trifluoromethylated pyrrolidine derivatives and organophosphorus compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1

InChI Key

UPLLTYOOPKHZBC-AMDVSUOASA-N

Isomeric SMILES

CC1CCCC(C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)N)N

Origin of Product

United States

Biological Activity

(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interaction and therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a unique structure characterized by an amino group attached to a propanamide backbone and a cyclohexyl moiety. Its molecular formula is C12H23NC_{12}H_{23}N with a molar mass of approximately 183.32 g/mol. The compound typically appears as a colorless to light yellow liquid and has low water solubility (approximately 2.01 g/L at 20°C) .

Receptor Interactions

Research indicates that (3R)-3-amino-3-(3-methylcyclohexyl)propanamide may interact with various receptors, particularly G protein-coupled receptors (GPCRs). Such interactions are crucial for understanding its therapeutic potential in treating neurological disorders. Studies have shown that compounds with similar structures exhibit binding affinities to neuropeptide receptors, suggesting that this compound might also possess comparable properties .

Potential Therapeutic Applications

  • Neurological Disorders : The compound's interaction with neurotransmitter receptors could indicate potential applications in treating conditions such as anxiety or depression.
  • Anti-Cancer Activity : Preliminary studies have explored the cytotoxic effects of structurally related compounds on tumor cell lines, indicating a need for further investigation into the anti-cancer potential of (3R)-3-amino-3-(3-methylcyclohexyl)propanamide .

Case Study 1: Neurotransmitter Receptor Binding

A study examining the binding affinity of similar compounds to neuropeptide receptors revealed that modifications in the cyclohexyl structure significantly impacted receptor interaction profiles. This suggests that (3R)-3-amino-3-(3-methylcyclohexyl)propanamide could be optimized for enhanced receptor binding through structural modifications .

Case Study 2: Cytotoxicity Assessment

In vitro assays have demonstrated varying degrees of cytotoxicity among similar amide compounds against different human tumor cell lines. For instance, derivatives with specific structural features exhibited selective cytotoxicity, warranting further exploration of (3R)-3-amino-3-(3-methylcyclohexyl)propanamide in cancer research .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
(3R)-3-Amino-3-(3-methylcyclohexyl)propanamidePotential receptor ligand for GPCRs
4-MethylcyclohexylamineUsed in pharmaceuticals; basic amine structure
2-Amino-4-methylcyclohexanaminePotential applications in drug synthesis
(3R)-3-Amino-3-(4-methylcyclohexyl)propanoic acidDifferent biological properties compared to amide form

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide is C10H19NO2C_{10}H_{19}NO_2, with a molecular weight of 185.26 g/mol. Its structure includes an amino group, a propanamide moiety, and a cyclohexyl ring with a methyl substituent, making it a valuable compound for various chemical reactions and biological interactions.

Chemistry

  • Chiral Building Block : This compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry.
  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting various diseases .

Biology

  • Enzyme-Substrate Interaction Studies : The compound is employed to study enzyme-substrate interactions and protein folding processes. Its unique structure can influence the binding affinity and specificity towards different enzymes .
  • Neurotransmission Modulation : Preliminary studies indicate that (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide may modulate neurotransmission, potentially enhancing or inhibiting signals depending on the receptor subtype it interacts with. This property suggests its potential role in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Research has shown that this compound can reduce pro-inflammatory cytokine levels in activated microglia, indicating its therapeutic potential for neuroinflammatory conditions such as multiple sclerosis .

Industry

  • Specialty Chemicals : The compound is used in the synthesis of specialty chemicals and materials, particularly those requiring specific chiral properties for enhanced performance in applications such as catalysis and drug formulation .

Case Study 1: Neuroinflammatory Response

In vitro studies demonstrated that (3R)-3-Amino-3-(3-methylcyclohexyl)propanamide significantly reduced levels of pro-inflammatory cytokines in microglial cells activated by lipopolysaccharides. This suggests its potential application in developing treatments for neuroinflammatory disorders.

Case Study 2: Cognitive Function Improvement

Animal model studies indicated that administration of this compound improved cognitive functions, reinforcing its potential therapeutic effects on memory and learning processes. These findings open avenues for further research into its applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
(3R)-3-Amino-3-(3-methylcyclohexyl)propanamide C₁₀H₂₀N₂O 184.28 3-Methylcyclohexyl, amino group, propanamide backbone, R-configuration at C3
(R)-2-Methyl-1-(3-oxo-3-...propanamide* C₂₃H₂₃F₆N₃O₄ (est.) ~500 (LCMS: 501 [M+H]+) Pyrrolidine ring, trifluoromethyl groups, pyridinyl moiety, ester/amide linkages
3-Methylcyclohexyl methylphosphonofluoridate C₈H₁₆FO₂P 194.18 3-Methylcyclohexyl, methylphosphonofluoridate group, organophosphorus backbone
4-Methylcyclohexyl methylphosphonofluoridate C₈H₁₆FO₂P 194.18 4-Methylcyclohexyl, methylphosphonofluoridate group

*Full name: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester

Key Observations:

Functional Groups: The target compound features an amino-propanamide scaffold, enabling hydrogen bonding and moderate polarity.

Stereochemistry and Substituent Positioning :

  • The 3R configuration in the target compound contrasts with the R-configuration in the pyrrolidine derivative. Stereochemical differences may lead to divergent biological activities.
  • The 3- vs. 4-methylcyclohexyl substituents in compounds alter spatial arrangements, affecting interactions with enzymes or receptors .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (184.28 g/mol) suggests better membrane permeability compared to the compound (~500 g/mol), which may face bioavailability challenges despite enhanced stability .

Research Findings and Implications

Pharmacokinetic Properties: The cyclohexyl group in all compounds confers lipophilicity, but the target compound’s amino and amide groups improve aqueous solubility relative to the organophosphorus compounds in . The compound’s trifluoromethyl groups likely increase its half-life but may necessitate formulation adjustments to mitigate poor solubility .

Reactivity and Toxicity: The phosphonofluoridate group in compounds is associated with acetylcholinesterase inhibition, a hallmark of nerve agents, suggesting significant toxicity risks . In contrast, the target compound’s amide backbone implies lower inherent reactivity.

Synthetic Complexity :

  • The compound requires multi-step synthesis due to its trifluoromethyl and pyridinyl substituents, whereas the target compound’s simpler structure may allow more scalable production.

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